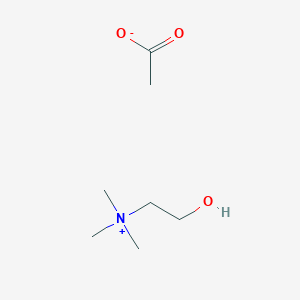
Cholin acetate
Übersicht
Beschreibung
Synthesis Analysis
Choline acetate's synthesis has been explored in different contexts, including its role in enhancing enzymatic activity and as part of mixtures with other compounds. In particular, its combination with Candida rogusa lipase in AOT reverse micelles showed improved catalytic efficiency, attributed to the ionic liquid's effect on the nucleophilicity of water and its ability to form stronger hydrogen bonds, thereby increasing enzyme activity (Xue et al., 2013).
Molecular Structure Analysis
Research on choline acetate's molecular dynamics reveals significant hydrogen-bonding interactions between the hydroxyl group of choline and the oxygen atoms of acetate. These interactions are temperature-dependent and influence the diffusive and reorientational behaviors of the molecules, indicating a high degree of dynamic heterogeneity in the system (Willcox et al., 2016).
Chemical Reactions and Properties
Choline acetate's reactivity, particularly in enhancing enzyme stability and activity, showcases its potential in biochemical applications. The ionic liquid's ability to improve the catalytic performance of enzymes through the modulation of water nucleophilicity and hydrogen bonding highlights its unique chemical properties (Xue et al., 2013).
Physical Properties Analysis
The study of choline acetate in various mixtures has provided insights into its physical properties, including density, viscosity, and refractive index. These properties are influenced by the composition of the mixtures, demonstrating the ionic liquid's versatility and the potential for application in different domains (Połomski et al., 2020).
Chemical Properties Analysis
The chemical properties of choline acetate, especially its role in influencing enzyme activity and stability, underscore its importance in chemical reactions. Its interaction with enzymes, effect on water's nucleophilicity, and the formation of stronger hydrogen bonds are crucial aspects of its chemical behavior, affecting its application in various biochemical processes (Xue et al., 2013).
Wissenschaftliche Forschungsanwendungen
Oncology and Diagnostic Imaging : Cholin acetate is utilized in positron emission tomography (PET) for imaging in oncology, particularly with radiolabeled choline and acetate markers (Leontyev et al., 2019).
Biofuel Production : It has applications in biodiesel production from high free fatty acid oils, using choline chloride and acetic acid as part of a deep eutectic solvent system (Kadapure et al., 2017).
Biomass Processing : In biomass processing, choline acetate is used for pretreatment and fractionation of materials like bagasse, aiding in the separation of carbohydrate and lignin components (Ninomiya et al., 2015).
Neurological Health : Research suggests choline acetate's potential in targeting the cholinergic system, which is significant in treating Alzheimer's Disease and other neurological disorders (Ferreira-Vieira et al., 2016).
Metabolic Studies : It has been studied for its role in metabolic processes, particularly in relation to cell proliferation in tumors (Yoshimoto et al., 2004).
Zukünftige Richtungen
Cholin acetate has emerged as an alternative anion in choline-based DESs, mainly based on the higher safety of its cholinium salt (choline acetate, ChOAc, an ionic liquid (IL) with a melting point of 51 °C ) with respect to ChCl . There is a need for more research on the clinical consequences of choline supplementation in human skeletal muscle structure and function .
Eigenschaften
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.C2H4O2/c1-6(2,3)4-5-7;1-2(3)4/h7H,4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKGUVGAXDXFFW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C[N+](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048990 | |
| Record name | Cholin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholin acetate | |
CAS RN |
14586-35-7 | |
| Record name | Cholin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



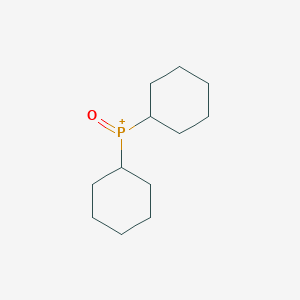
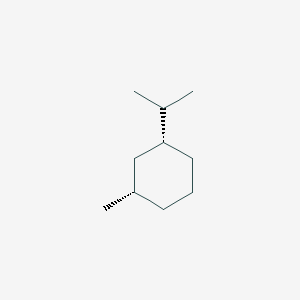
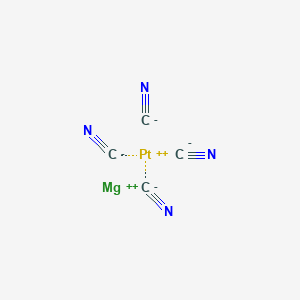
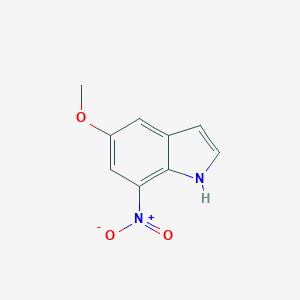
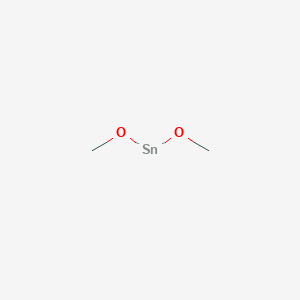




![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
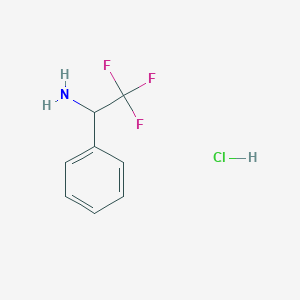
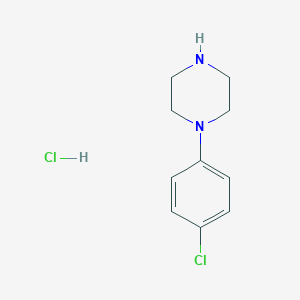
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
